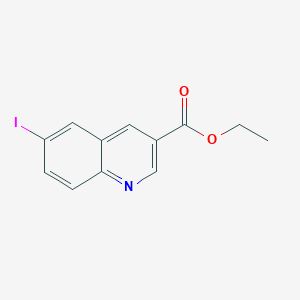

Ethyl 6-iodoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 6-position of the quinoline ring. The quinoline scaffold is a versatile structure found in many biologically active molecules, making this compound a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-iodoquinoline-3-carboxylate can be synthesized through a Friedländer reaction, which involves the condensation of 1-(2-amino-5-iodophenyl)ethanone with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedländer reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: Yield various substituted quinoline derivatives.

Oxidation and Reduction: Produce oxidized or reduced quinoline compounds.

Cross-Coupling Reactions: Result in the formation of biaryl or other complex structures.

Scientific Research Applications

Ethyl 6-iodoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Serves as a probe in biological studies to investigate the function of quinoline-containing molecules.

Industry: Utilized in the synthesis of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of ethyl 6-iodoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its quinoline ring. The iodine atom and ethyl ester group can influence its binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 6-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 6-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 6-bromoquinoline-3-carboxylate: Contains a bromine atom at the 6-position.

Ethyl 6-fluoroquinoline-3-carboxylate: Features a fluorine atom at the 6-position.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions, such as cross-coupling, that other halogenated quinolines may not undergo as efficiently .

Biological Activity

Ethyl 6-iodoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8INO2 and a molecular weight of approximately 251.07 g/mol. The compound features an iodine atom at the 6-position of the quinoline ring, which enhances its reactivity and biological activity. The ethyl ester group at the carboxylic acid position (3-position) further contributes to its chemical properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with DNA replication in microbial cells. This mechanism underlies its antimicrobial effects, making it a candidate for developing new antimicrobial agents. Furthermore, derivatives of this compound have shown enhanced activity against various cancer cell lines, indicating potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's ability to inhibit enzymes vital for microbial survival has been demonstrated in several studies:

| Pathogen | Inhibition Concentration (µg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 32 | Enzyme inhibition |

| Staphylococcus aureus | 16 | DNA replication interference |

| Candida albicans | 64 | Disruption of cell membrane integrity |

These findings suggest that this compound could be developed into effective antimicrobial agents against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, focusing on its efficacy against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical cancer) | 15 | Inhibition of cell proliferation |

| A549 (Lung cancer) | 12 | Cell cycle arrest |

The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth. The mechanism was linked to enzyme inhibition critical for bacterial survival.

Case Study 2: Anticancer Properties

In a study assessing the anticancer properties of this compound on MCF-7 breast cancer cells, researchers found that the compound induced apoptosis at an IC50 value of 10 µM. Further analysis revealed that the compound triggered mitochondrial pathways leading to programmed cell death.

Properties

Molecular Formula |

C12H10INO2 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

ethyl 6-iodoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 |

InChI Key |

MNHGYIHELAALBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.